Dimethialium

antithiamine activity coccidiostat potency ranking slope ratio bioassay

Dimethialium (CAS 15659-74-2; molecular formula C₁₁H₁₅N₄S⁺; molecular weight 235.33 g/mol) is a synthetic quaternary thiazolium compound belonging to the thiamine (vitamin B₁) antagonist class. Its defining structural feature is a methyl group replacing the hydroxyethyl group at the 5-position of the thiazole moiety of natural thiamine.

Molecular Formula C11H15N4S+
Molecular Weight 235.33 g/mol
CAS No. 15659-74-2
Cat. No. B095905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethialium
CAS15659-74-2
Synonymsdimethialium
dimethialium chloride
dimethialium chloride(mono-HCl)
dimethialium mononitrate
Molecular FormulaC11H15N4S+
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C
InChIInChI=1S/C11H15N4S/c1-7-8(2)16-6-15(7)5-10-4-13-9(3)14-11(10)12/h4,6H,5H2,1-3H3,(H2,12,13,14)/q+1
InChIKeyAXHYKTKTWXFPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethialium (CAS 15659-74-2) Chemical Identity and Thiamine Antagonist Classification for Procurement Specification


Dimethialium (CAS 15659-74-2; molecular formula C₁₁H₁₅N₄S⁺; molecular weight 235.33 g/mol) is a synthetic quaternary thiazolium compound belonging to the thiamine (vitamin B₁) antagonist class. Its defining structural feature is a methyl group replacing the hydroxyethyl group at the 5-position of the thiazole moiety of natural thiamine [1]. Also referred to as deoxymethylthiamine, it is commonly supplied as the nitrate or chloride hydrochloride salt for research and veterinary applications [2]. It is classified in the MeSH thesaurus as a thiamine derivative with antithiamine activity, and its mechanism centers on competitive inhibition of thiamine transport and thiaminokinase-mediated phosphorylation [3].

Why Amprolium or Pyrithiamine Cannot Substitute for Dimethialium in Research and Veterinary Protocols


Thiamine antagonists are not functionally interchangeable. Dimethialium occupies a distinct intermediate potency niche within this class. Direct comparative data demonstrate that its in vivo antithiamine activity is 3.7-fold higher than that of the widely used coccidiostat amprolium [1], yet its antagonistic potency is far less than that of the neurotoxic pyrithiamine [2]. At the enzymatic level, dimethialium inhibits thiamine-pyrophosphokinase with a Ki (15 μM) that is approximately 12-fold more potent than amprolium (180 μM) but approximately 6.7-fold weaker than pyrithiamine (2.25 μM) [3]. Furthermore, unlike amprolium, dimethialium is not phosphorylated by yeast thiamine pyrophosphokinase, a mechanistic distinction with implications for intracellular accumulation studies [4]. These quantitative gaps preclude direct molar substitution without recalibration of experimental or prophylactic dosing regimens.

Quantitative Differentiation Evidence for Dimethialium Relative to Amprolium, Pyrithiamine, and Robenidine


In Vivo Antithiamine Potency: 3.7-Fold Greater Than Amprolium by Slope Ratio Chick Growth Assay

In a symmetrical 5-point slope ratio assay using 10-day-old White Leghorn male chicks fed a corn-soy basal diet, dimethialium exhibited antithiamine activity 3.7 times as high as that of amprolium [1]. The amount of antagonist required to counterbalance 1 mg of thiamine·HNO₃ was 179 mg for dimethialium (95% fiducial interval: 105–253 mg) versus 666 mg for amprolium (95% fiducial interval: 484–848 mg). Growth rate and feed efficiency were linearly depressed by dietary dimethialium up to 2.0 g/kg and by amprolium up to 5.0 g/kg. This establishes that on a mass basis, dimethialium is a substantially more potent thiamine antagonist in vivo than the most commonly used thiamine-analog coccidiostat.

antithiamine activity coccidiostat potency ranking slope ratio bioassay

Thiamine-Pyrophosphokinase Inhibition Ki: Intermediate Potency Between Pyrithiamine and Amprolium

Using a radiometric assay with [thiazole-2-¹⁴C]thiamine and a cytoplasmic fraction of rat small intestinal enterocytes, the inhibitory constants (Ki) of eleven thiamine structural analogs against thiamine-pyrophosphokinase were determined in a single study [1]. Dimethialium (reported as dimethalium) exhibited a Ki of 1.5 × 10⁻⁵ M (15 μM). This places dimethialium at an intermediate inhibitory potency: approximately 6.7-fold weaker than pyrithiamine (Ki = 2.25 × 10⁻⁶ M; 2.25 μM) but approximately 12-fold stronger than amprolium (Ki = 1.8 × 10⁻⁴ M; 180 μM). It is equipotent with chloroethylthiamine (Ki = 1.5 × 10⁻⁵ M) and substantially more potent than oxythiamine (Ki = 4.2 × 10⁻³ M; 4,200 μM). The Km of thiamine for this enzyme was 2.14 × 10⁻⁶ M.

thiamine-pyrophosphokinase enzyme inhibition kinetics Ki determination

Anticoccidial Prophylactic Efficacy: 62 ppm Dimethialium Equivalent to 100 ppm Amprolium and 30 ppm Robenidine in Chickens

In a controlled battery-cage coccidiosis prevention trial using artificially infected chickens, dimethialium provided effective prophylaxis at 31 ppm in feed, while 62 ppm dimethialium achieved anticoccidial efficacy equivalent to 30 ppm robenidine (氯苯胍) and 100 ppm amprolium (氨丙啉) [1]. Weight gain in the dimethialium-treated groups exceeded that of the healthy control group, indicating a growth-promoting effect beyond mere coccidiosis prevention. A 10-fold overdose (1,250 ppm) fed continuously for 10 days produced no observable signs of toxicity, confirming a wide safety margin in chicks. The effective inclusion rate of 62 ppm (6.2 g per metric ton of feed) for dimethialium is substantially lower than the 100 ppm required for amprolium.

chicken coccidiosis Eimeria tenella prophylactic efficacy feed inclusion rate

Na⁺-Dependent Active Hepatocellular Transport: Kinetic Discrimination from Thiamine

In freshly isolated rat hepatocytes, dimethialium (10 μM) was actively accumulated via a saturable, Na⁺-dependent carrier-mediated process, reaching an intra- to extracellular distribution ratio of 4.2 within 5 minutes of incubation [1]. The transport constant (Kt) was 27 μM and the Vmax was 19 pmol/10⁵ cells/min. Substituting K⁺ for Na⁺ in the medium reduced uptake to 58% of control. Both ouabain (Na⁺/K⁺-ATPase inhibitor) and 2,4-dinitrophenol (metabolic uncoupler) significantly suppressed uptake, confirming energy-dependence. For comparison, thiamine transport in the same hepatocyte system exhibits a low-affinity component with Kt of 34.1 μM and Vmax of 20.8 pmol/10⁵ cells per 30 seconds, indicating that dimethialium utilizes a transport system with similar affinity to the thiamine low-affinity carrier [2]. Importantly, dimethialium is not phosphorylated by thiamine pyrophosphokinase, meaning its intracellular accumulation can be studied independently of metabolic trapping, unlike thiamine itself [3].

hepatocellular transport carrier-mediated uptake Na⁺-dependency transport kinetics

Validated Reversed-Phase HPLC Method for Separate Quantification of Dimethialium and Chloroethylthiamine

A reversed-phase high-performance liquid chromatography method was developed and validated for the separate determination of the anticoccidial thiamine analogs dimethialium and chloroethylthiamine, along with thiamine itself, after conversion to their corresponding fluorescent thiochrome derivatives by alkaline oxidation [1]. This method enables unambiguous discrimination and quantification of dimethialium in the presence of structurally similar thiamine analogs, which is essential given that dimethialium and chloroethylthiamine share identical Ki values (1.5 × 10⁻⁵ M) against thiamine-pyrophosphokinase [2] and could otherwise be confused in mixed analytical settings. Using this HPLC method, it was demonstrated that chloroethylthiamine, like dimethialium, is accumulated by Saccharomyces cerevisiae via the same thiamine transport mechanism [1].

HPLC analytical method thiochrome derivatization anticoccidial residue analysis

Validated Application Scenarios for Dimethialium (CAS 15659-74-2) Based on Quantitative Differentiation Evidence


Veterinary Coccidiosis Prophylaxis Where Amprolium Dose Reduction Is Desired

Dimethialium provides effective prevention of Eimeria tenella-induced coccidiosis in chickens at a feed inclusion rate of 62 ppm, compared to 100 ppm required for amprolium to achieve equivalent efficacy [1]. The 3.7-fold higher in vivo antithiamine potency of dimethialium over amprolium, as quantified by slope ratio assay (179 mg vs 666 mg to counterbalance 1 mg thiamine·HNO₃) [2], supports this reduced inclusion rate. The demonstrated 10× safety margin (no toxicity at 1,250 ppm for 10 days) [1] further substantiates its use in commercial poultry operations seeking lower feed-loading anticoccidial agents.

Experimental Probe for Thiamine Transport Studies Requiring Metabolic Inertness

Dimethialium is actively transported by the same carrier-mediated, Na⁺-dependent mechanism as thiamine in rat hepatocytes (Kt = 27 μM; intra-/extracellular distribution ratio = 4.2) [3], yet it is not phosphorylated by thiamine pyrophosphokinase [4]. This unique combination of transport competence and phosphorylation incompetence makes dimethialium an ideal experimental tool for dissecting thiamine uptake kinetics from subsequent metabolic trapping. Researchers studying thiamine transporter pharmacology can use dimethialium to measure unidirectional influx without the confounding factor of intracellular phosphorylation-dependent accumulation.

Benchmark Compound for Ranking Thiamine Antagonist Potency in Enzyme Inhibition Screens

With a precisely determined Ki of 1.5 × 10⁻⁵ M against rat intestinal thiamine-pyrophosphokinase, dimethialium serves as a mid-range reference point for calibrating thiamine antagonist potency assays [5]. Its Ki is approximately 6.7-fold higher (weaker) than pyrithiamine (2.25 × 10⁻⁶ M) and approximately 12-fold lower (stronger) than amprolium (1.8 × 10⁻⁴ M), providing two well-characterized flanking comparators within the same experimental system. This intermediate potency makes dimethialium particularly useful as a positive control in screening campaigns for novel thiamine-pathway inhibitors where extreme potency may mask subtle structure-activity relationships.

Analytical Reference Standard for HPLC-Based Residue Monitoring of Anticoccidial Thiamine Analogs

The validated reversed-phase HPLC method with thiochrome derivatization and fluorescence detection provides unambiguous separation of dimethialium from chloroethylthiamine and thiamine [6]. Given that dimethialium and chloroethylthiamine share identical Ki values at thiamine-pyrophosphokinase [5] yet may have different regulatory statuses and residue limits, this analytical discrimination capability is essential for feed safety testing laboratories, veterinary residue monitoring programs, and pharmacokinetic studies requiring compound-specific quantification in biological matrices.

Quote Request

Request a Quote for Dimethialium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.